molecular formula C14H13F3N2O3S B1393707 N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1257535-24-2

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Cat. No.: B1393707
CAS No.: 1257535-24-2
M. Wt: 346.33 g/mol
InChI Key: ZMFHQLWROLPAKR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is a potent, selective, and cell-active inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This compound has emerged as a critical pharmacological tool for probing the role of acetate metabolism in physiological and disease contexts. ACSS2 catalyzes the activation of acetate to acetyl-CoA, a fundamental building block for lipid synthesis and a key substrate for protein acetylation and histone modification, particularly under metabolic stress conditions like hypoxia and nutrient deprivation. By inhibiting ACSS2, this compound effectively blocks the utilization of extracellular acetate, forcing cells to rely on alternative carbon sources and disrupting a key metabolic adaptation pathway. Its primary research value lies in oncology, where it is used to investigate tumor metabolism. Studies have demonstrated that ACSS2 inhibition can impair tumor growth by curtailing lipid synthesis and histone acetylation in models of hepatocellular carcinoma and other malignancies. Furthermore, research indicates that ACSS2 is upregulated in hypoxic tumors and is essential for cancer cell adaptation to the nutrient-poor tumor microenvironment. Beyond cancer, this inhibitor is also utilized in neurobiology research to explore the role of acetate metabolism in astrocytes and its implications for cognitive function and neurological disorders. It provides researchers with a specific means to dissect the contribution of the ACSS2 pathway to the epigenetic regulation of gene expression through control of acetyl-CoA availability.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHQLWROLPAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, commonly referred to as a benzenesulfonamide derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13F3N2O3S
  • Molar Mass : 346.32 g/mol
  • CAS Number : 1257535-24-2

This compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group contributes to its lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity towards target proteins.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes and cancer progression. The trifluoromethyl group may enhance interactions with these enzymes, potentially leading to increased inhibitory effects .
  • Cytotoxicity : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways .

In Vitro Studies

Recent studies have evaluated the in vitro activity of similar benzenesulfonamide derivatives:

  • Cytotoxicity Testing : Compounds structurally similar to this compound were tested against MCF-7 cells, showing varying degrees of cytotoxicity with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substitutions on the phenyl ring .
CompoundIC50 (μM) against MCF-7
3b5.4
3e10.4
3c18.1
3d24.3

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various enzyme targets. These studies suggest that hydrogen bonding and halogen interactions play significant roles in stabilizing the ligand-enzyme complex, enhancing biological activity .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that benzenesulfonamide derivatives significantly inhibited COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Another investigation highlighted the anticancer potential of similar compounds when tested against multiple cancer cell lines, indicating that modifications in the chemical structure can lead to enhanced efficacy against specific targets .

Scientific Research Applications

The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzenesulphonamide moiety. This configuration enhances its lipophilicity and biological activity, making it a valuable candidate for various applications.

Chemistry

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Capable of being reduced to corresponding amines.
  • Substitution Reactions : The trifluoromethyl group and pyridine ring can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact with specific molecular targets effectively.

Medicine

The therapeutic potential of this compound is explored in treating various diseases. Studies suggest its effectiveness in:

  • Modulating pathways involved in cancer progression.
  • Acting as an antimicrobial agent against resistant strains of bacteria.

Case studies have shown promising results in preclinical trials, indicating its potential utility in drug development.

Industry

In industrial applications, this compound is utilized in the development of:

  • Agrochemicals : Its properties make it suitable for creating effective pesticides and herbicides.
  • Materials Science : Employed in synthesizing new materials with enhanced properties for various applications.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Antimicrobial Activity

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that the compound exhibited strong activity against multi-drug resistant bacteria, highlighting its potential application as an antibiotic.

Comparison with Similar Compounds

Positional Isomer: 5-(Trifluoromethyl)pyridin-2-yloxy Variant

The positional isomer with the trifluoromethyl group at the pyridine’s 5-position (CAS 1227954-33-7) shares the same molecular formula but differs in electronic and steric effects due to the altered substituent position. This variation could impact binding affinity in biological systems or reactivity in synthetic applications. For example, the 4-position trifluoromethyl group in the target compound may enhance π-stacking interactions compared to the 5-position isomer .

Pyridine-Substituted Sulfonamides

  • N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d): This compound features a benzyloxy group and trimethyl substituents on the pyridine ring. Its synthesis involves pyridine as a solvent and sulfonyl chloride, a common sulfonamide-forming reaction .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This complex derivative includes a chromen-4-one and fluorophenyl moiety, significantly increasing molecular weight (589.1 g/mol) and rigidity.

Functional Group Variations

  • Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., methyl or methoxy substituents).
  • Dimethylamino vs. Bulkier Substituents: The dimethylamino group in the target compound may improve aqueous solubility relative to compounds with larger substituents (e.g., 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide, MW 526.7), where the thiazolidinone moiety introduces steric hindrance .

Q & A

Q. Overcoming challenges in crystallizing this compound?

  • Polymorphism Control : Use anti-solvent vapor diffusion (e.g., hexane in DMSO) to favor a single crystal form .
  • Solvent Screening : Test mixtures of acetone/water or THF/heptane to improve crystal habit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 2
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N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

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